CP-481715

概要

説明

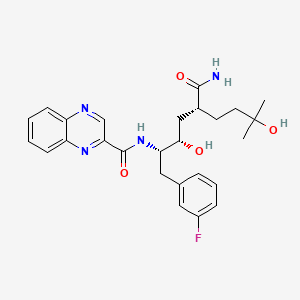

CP-481,715は、ケモカイン受容体CCR1の強力で選択的なアンタゴニストです。 この化合物は、関節リウマチ、多発性硬化症、移植拒絶反応などのさまざまな炎症性疾患の治療において、大きな可能性を示しています 。 CP-481,715は、化学名キノキサリン-2-カルボン酸[4®-カルバモイル-1(S)-(3-フルオロベンジル)-2(S),7-ジヒドロキシ-7-メチルオクチル]アミドを持つ、低分子量の化合物です .

準備方法

CP-481,715の合成は、キノキサリン-2-カルボン酸コアの調製から始まる、複数の手順を含みます。合成経路には、以下のような手順が含まれます。

キノキサリンコアの形成: これは、適切なジアミンとジカルボニル化合物を酸性条件下で縮合させることにより行われます。

カルボン酸基の導入: これは、酸化反応によって達成されます。

CP-481,715の工業生産方法は、これらの合成経路を最適化し、高収率と純度を確保するとともに、大規模生産に対応できるスケーラビリティを実現する可能性が高いです。

化学反応の分析

CP-481,715は、以下の化学反応をいくつか起こします。

酸化: カルボン酸基の導入には、酸化反応が関与します。

置換: 側鎖の付加には、特定の官能基が他の官能基に置換される置換反応が関与します。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、カルボジイミドなどのカップリング剤などがあります。これらの反応から生成される主要な生成物は、最終的にCP-481,715の形成につながる中間体です。

科学研究の応用

CP-481,715は、さまざまな分野での治療の可能性について、広く研究されています。

化学: CP-481,715は、CCR1アンタゴニストの合成と特性を研究するためのモデル化合物として役立ちます。

生物学: 細胞シグナル伝達とケモタキシスの役割を研究するために使用されます。

医学: CP-481,715は、白血球の炎症部位への移動を阻害することで、関節リウマチや多発性硬化症などの炎症性疾患の治療に有望視されています

科学的研究の応用

Pharmacological Properties

CP-481715 exhibits high selectivity for CCR1, with over 100-fold selectivity compared to other G-protein-coupled receptors. It binds to human CCR1 with a dissociation constant (Kd) of 9.2 nM and effectively displaces CCL3 from CCR1-transfected cells with an IC50 of 74 nM . This compound does not exhibit intrinsic agonist activity; instead, it acts as a competitive and reversible antagonist, blocking the signaling pathways activated by CCL3 and CCL5 .

Rheumatoid Arthritis

This compound has shown promise in treating rheumatoid arthritis by inhibiting monocyte chemotaxis and matrix metalloproteinase release. In studies involving synovial fluid from rheumatoid arthritis patients, this compound inhibited 90% of monocyte chemotactic activity . Its ability to reduce inflammatory responses suggests that it may be beneficial in managing symptoms associated with this condition.

Allergic Contact Dermatitis

A phase 1/2 clinical trial evaluated the effects of this compound on allergic contact dermatitis induced by nickel exposure. Results indicated that pretreatment with 1000 mg of this compound significantly reduced clinical scores associated with nickel reactions (P = 0.01). However, the study noted that blocking CCR1 only partially inhibited the clinical manifestations, suggesting that multiple chemokine receptors may contribute to the inflammatory response in allergic contact dermatitis .

Multiple Sclerosis and Transplant Rejection

Research indicates that CCR1 antagonists like this compound could be effective in treating multiple sclerosis and preventing transplant rejection by inhibiting leukocyte infiltration into tissues. The pharmacodynamic activity of this compound was demonstrated through ex vivo studies showing a dose-dependent increase in macrophage inflammatory protein-1alpha required to induce CD11b upregulation . This suggests that this compound may help mitigate the inflammatory processes involved in these diseases.

In Vivo Studies

In human CCR1 transgenic mouse models, this compound effectively inhibited CCL3-induced neutrophil infiltration into tissues, demonstrating an effective ED50 of 0.2 mg/kg. The compound also significantly reduced footpad swelling in delayed-type hypersensitivity models, indicating its potential to modulate Th1 cytokine responses .

Clinical Trials

Clinical trials have assessed the safety and pharmacokinetics of this compound. These studies reported that all doses were well tolerated, with no significant adverse effects noted on vital signs or ECG characteristics. The linear pharmacokinetics observed up to a dose of 300 mg suggest a favorable safety profile for further investigations .

Summary Table of Research Findings

作用機序

CP-481,715は、ケモカイン受容体CCR1に選択的に結合することで、その効果を発揮します。この結合は、CCL3やCCL5などの天然リガンドとの受容体の相互作用を阻害します。 その結果、CP-481,715は、白血球の移動と炎症を引き起こす下流のシグナル伝達経路の活性化を防ぎます 。 この化合物は、競合的かつ可逆的なアンタゴニストとして作用し、受容体の構造を永続的に変化させることなく、受容体の活性を効果的に阻害できます .

類似化合物との比較

CP-481,715は、他のケモカイン受容体アンタゴニストと比較して、CCR1に対する高い選択性と効力において、ユニークです。類似の化合物には、以下のようなものがあります。

BX-471: 同様の治療の可能性を持ちますが、化学構造が異なる別のCCR1アンタゴニストです。

MLN3897: 抗炎症作用について研究されているCCR1アンタゴニストです。

CP-481,715は、CCR1に対する高い選択性と、in vitroおよびin vivoモデルの両方で幅広い炎症反応を阻害する能力によって際立っています .

生物活性

CP-481715 is a selective antagonist of the chemokine receptor CCR1, which plays a significant role in various inflammatory processes. This compound has garnered attention for its potential therapeutic applications in conditions such as rheumatoid arthritis, allergic contact dermatitis, and other inflammatory diseases. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and pharmacological properties.

This compound is characterized by its chemical structure as a quinoxaline derivative. It selectively binds to human CCR1 (Kd = 9.2 nM) and demonstrates a competitive antagonistic effect on receptor signaling pathways activated by chemokines CCL3 and CCL5. The compound's ability to inhibit various downstream effects, such as calcium mobilization and monocyte chemotaxis, positions it as a promising candidate for treating inflammatory conditions .

Pharmacological Properties

The pharmacological profile of this compound indicates its potency and selectivity for CCR1 over other G-protein-coupled receptors. Key findings include:

- Binding Affinity : this compound displaces 125I-labeled CCL3 from CCR1-transfected cells with an IC50 of 74 nM.

- Inhibition Potency : It inhibits CCL3-induced monocyte chemotaxis with an IC50 of 55 nM and matrix metalloproteinase 9 release with an IC50 of 54 nM .

- Selectivity : The compound exhibits over 100-fold selectivity for CCR1 compared to other chemokine receptors .

Rheumatoid Arthritis

A study demonstrated that this compound effectively inhibited monocyte chemotactic activity in synovial fluid from rheumatoid arthritis patients, suggesting its potential utility in managing this disease . In murine models, this compound significantly reduced joint swelling and inflammation, indicating its therapeutic potential in arthritis .

Allergic Contact Dermatitis

In a clinical study involving human subjects with allergic contact dermatitis (ACD), pretreatment with this compound resulted in significant reductions in visual scores of nickel reactions (P = 0.01). However, while it showed some efficacy, the blockade of CCR1 only partially inhibited clinical manifestations of ACD .

Study on Inflammatory Response Modulation

In a study involving hCCR1 knockin mice, this compound was shown to inhibit CCL3-induced neutrophil infiltration effectively. The compound reduced footpad swelling in delayed-type hypersensitivity models and decreased Th1 cytokine responses (IFN-gamma and IL-2) without inducing tolerance to subsequent challenges .

Tumor Burden Reduction

Another study highlighted the role of this compound in reducing tumor burden and osteolysis in vivo. This research supports the hypothesis that CCR1 antagonism can modulate inflammatory responses associated with tumor progression .

Summary of Key Findings

特性

IUPAC Name |

N-[(2S,3S,5R)-5-carbamoyl-1-(3-fluorophenyl)-3,8-dihydroxy-8-methylnonan-2-yl]quinoxaline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN4O4/c1-26(2,35)11-10-17(24(28)33)14-23(32)21(13-16-6-5-7-18(27)12-16)31-25(34)22-15-29-19-8-3-4-9-20(19)30-22/h3-9,12,15,17,21,23,32,35H,10-11,13-14H2,1-2H3,(H2,28,33)(H,31,34)/t17-,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQJVHQCUDMXFG-FHZYATBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(CC(C(CC1=CC(=CC=C1)F)NC(=O)C2=NC3=CC=CC=C3N=C2)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CC[C@H](C[C@@H]([C@H](CC1=CC(=CC=C1)F)NC(=O)C2=NC3=CC=CC=C3N=C2)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175540 | |

| Record name | CP 481715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212790-31-3 | |

| Record name | CP 481715 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212790313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP 481715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-481715 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3TDA066ME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。